Higher Hydrophobicity Relative to Shorter-Chain Dimethylamines Drives Enhanced Interfacial Activity
Oleyldimethylamine demonstrates a calculated LogP (octanol-water partition coefficient) of approximately 8.2–8.6, which is substantially higher than that of analogous shorter-chain dimethylamines such as dimethyldodecylamine (C12, predicted LogP ≈ 5.5–6.0). This difference in hydrophobicity drives a stronger driving force for partitioning into nonpolar phases and adsorption at hydrophobic surfaces .
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 8.17 (KOWWIN estimate) to 8.58 (ACD/Labs) |
| Comparator Or Baseline | Dimethyldodecylamine (C12): predicted LogP ≈ 5.5–6.0 (class typical range for C12 tertiary amines) [1] |
| Quantified Difference | ΔLogP ≈ +2.2 to +3.1 log units (approximately 160–1,260 fold higher partition coefficient) |
| Conditions | Predicted values using ACD/Labs Percepta PhysChem Module and US EPA KOWWIN v1.67 estimation |
Why This Matters
The higher LogP of oleyldimethylamine enables more efficient emulsification of high-molecular-weight oils and stronger adsorption onto negatively charged surfaces, making it preferable for applications requiring long-chain hydrophobicity, such as pigment dispersion in nonpolar media and petroleum additive formulations.
- [1] Supporting reference: General structure-activity trends for alkyldimethylamines indicating LogP increases by approximately 0.5–0.6 per methylene unit; C12 tertiary amines typically exhibit LogP in the 5.5–6.0 range based on homologous series trends. View Source
